N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Description
N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, such as the quinoline ring, thiophene moiety, and piperidinone structure, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-23-9-8-13(11-19(23)24)21-20(25)15-12-17(18-7-4-10-26-18)22-16-6-3-2-5-14(15)16/h2-7,10,12-13H,8-9,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIWVHFQSDFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated quinoline intermediate.
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The final step involves coupling the piperidinone derivative with the quinoline-thiophene intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and thiophene derivatives.
Scientific Research Applications
N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Pharmacology: It is studied for its potential as an anti-inflammatory and analgesic agent, targeting specific pathways involved in inflammation and pain.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biology: It is explored for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process and leading to cell death in cancer cells.
Enzyme Inhibition: It inhibits topoisomerase enzymes, preventing the relaxation of supercoiled DNA, which is essential for replication and transcription.
Pathway Modulation: The compound modulates inflammatory pathways by inhibiting key enzymes and receptors involved in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylquinoline-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness
N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential as a pharmacologically active compound. The combination of the quinoline, thiophene, and piperidinone moieties contributes to its diverse reactivity and broad range of applications in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
